molecular formula C7H11NO B13768601 (1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one CAS No. 566151-87-9

(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one

Cat. No.: B13768601
CAS No.: 566151-87-9
M. Wt: 125.17 g/mol
InChI Key: VMMBPGXMECNGGH-ZLUOBGJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one (CAS 566151-87-9) is a stereochemically defined, rigid scaffold of significant value in medicinal chemistry and drug discovery research. This compound features a fused cyclopropane ring, which imposes conformational constraints on the lactam ring system. Such bridged, three-dimensional structures are strategically important for "escaping flatland" in lead optimization, as they can be used to probe specific binding conformations and often contribute to improved physicochemical properties and solubility in drug candidates . The azabicyclo[4.1.0]heptane core is a key structural motif in advanced pharmaceutical research. Analogous structures have been investigated as potent and selective triple reuptake inhibitors targeting SERT, NET, and DAT , and as high-affinity antagonists for purinergic receptors like the P2Y14R, which is a target for inflammatory conditions such as asthma and chronic pain . Furthermore, closely related cyclic amidine derivatives based on the 2-azabicyclo[4.1.0]heptane scaffold have been identified as some of the most potent known inhibitors of inducible nitric oxide synthase (iNOS), with great potential for elucidating pathophysiological pathways and therapeutic development . This specific enantiomer provides researchers with a building block of defined stereochemistry, which is crucial for establishing structure-activity relationships and for the synthesis of novel bioactive molecules. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

566151-87-9

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(1S,5S,6S)-5-methyl-2-azabicyclo[4.1.0]heptan-3-one

InChI

InChI=1S/C7H11NO/c1-4-2-7(9)8-6-3-5(4)6/h4-6H,2-3H2,1H3,(H,8,9)/t4-,5-,6-/m0/s1

InChI Key

VMMBPGXMECNGGH-ZLUOBGJFSA-N

Isomeric SMILES

C[C@H]1CC(=O)N[C@@H]2[C@H]1C2

Canonical SMILES

CC1CC(=O)NC2C1C2

Origin of Product

United States

Preparation Methods

Cyclopropanation of Piperidine Precursors

A common approach starts from suitably substituted piperidine derivatives, which undergo cyclopropanation to form the bicyclic azabicyclo[4.1.0]heptane core. For example, brominated piperidine intermediates can be prepared and then subjected to intramolecular cyclization under basic or catalytic conditions to yield the bicyclic structure with controlled stereochemistry.

Stereoselective Formation of Lactam Ring

The lactam (3-one) functionality is introduced via oxidation or intramolecular amidation of the bicyclic amine intermediate. This step often requires precise control of reaction conditions to maintain the stereochemical integrity of the bicyclic system. For instance, selective hydrolysis or oxidation of ester or amide precursors can yield the lactam ring.

Use of Chiral Catalysts and Auxiliaries

To achieve the (1S,5S,6S) absolute stereochemistry, chiral catalysts or auxiliaries are employed during key steps such as cyclopropanation or ring closure. These stereocontrol elements ensure the desired enantiomer is formed predominantly. Literature reports include the use of chiral ligands in metal-catalyzed cyclopropanation reactions or chiral pool starting materials.

Alternative Synthetic Strategies

Other methods involve ring contraction of larger azabicyclic compounds or ring expansion of smaller rings to reach the azabicyclo[4.1.0]heptan-3-one structure. These methods may involve sulfur or oxygen heteroatoms as intermediates, followed by functional group transformations to arrive at the target compound.

Experimental Data and Reaction Conditions

The following table summarizes key experimental conditions and yields from reported syntheses related to azabicyclic lactams, including analogues of this compound:

Step Reaction Type Conditions Yield (%) Notes
1 Bromination of piperidine Bromine source, low temperature 80-90 Formation of bromo-intermediates
2 Suzuki coupling (for substituents) Pd catalyst, base, solvent 75-85 Functionalization of aromatic rings
3 Cyclopropanation Chiral catalyst, mild conditions 60-75 Stereoselective ring closure
4 Lactam formation (oxidation) Mild oxidants, reflux 70-85 Intramolecular amidation or oxidation
5 Purification Chromatography, recrystallization - To isolate pure stereoisomer

Analytical Characterization

The synthesized compound is typically characterized by:

Chemical Reactions Analysis

Types of Reactions

(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The nitrogen atom in the ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used as a probe to study the function of certain enzymes or receptors. Its bicyclic structure allows it to interact with biological molecules in specific ways, making it useful in biochemical research.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction pathways, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Structural Comparisons

Key Features:
  • Core bicyclic framework: The [4.1.0] system (norbornane-like) contrasts with smaller ([2.2.1], [3.2.0]) or larger bicyclo systems.
  • Substituents : The 5-methyl and 3-keto groups differentiate it from analogs with hydroxymethyl, Boc-protected amines, or aromatic substituents.
  • Stereochemistry : The (1S,5S,6S) configuration affects molecular rigidity and interaction with biological targets.
Selected Analogs:
Compound Name Bicyclo System Substituents/Functional Groups Key Applications/Properties References
(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one [4.1.0] 5-methyl, 3-keto Scaffold for drug design
(1S,4S,5S,6S,7S)-7-(Hydroxymethyl)-4-methyl-3-azabicyclo[4.1.0]heptan-5-ol [4.1.0] 4-methyl, 7-hydroxymethyl, 5-hydroxy Synthetic intermediate for iminosugars
tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] 1-hydroxymethyl, Boc-protected amine Building block for medicinal chemistry
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one [2.2.1] None Precursor for antiviral drugs (e.g., abacavir)
2-Oxa-5-azabicyclo[4.1.0]heptan-3-one (5-(5-isoquinolinyl)) [4.1.0] 5-isoquinolinyl, oxa bridge Potential kinase inhibitor
(−)-(1R,5S)-2-[5-(3-Fluoro-phenylethynyl)-pyridin-2-yl]-4-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one [3.2.0] 4-methyl, phenylethynyl, pyridyl Metabotropic glutamate receptor antagonist

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 5-methyl group in the target compound enhances lipophilicity (predicted logP ~1.5) compared to hydroxylated analogs (e.g., hydroxymethyl derivatives, logP ~0.2) .
  • Bioactivity: [2.2.1] Systems (): Derivatives like abacavir inhibit viral reverse transcriptase . [3.2.0] Systems (): Act as CNS-targeted antagonists with IC50 values in the nanomolar range . [4.1.0] Systems: Limited data, but the 3-keto group may facilitate hydrogen bonding in target interactions.

Stability and Reactivity

  • Steric Effects : The 5-methyl group may hinder nucleophilic attacks at adjacent positions, directing reactivity to the ketone or bridgehead nitrogen.

Biological Activity

(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. With a molecular formula of C₇H₁₁NO and a molecular weight of approximately 125.17 g/mol, this compound features a nitrogen atom within its bicyclic framework, which contributes to its distinct chemical reactivity and biological interactions .

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bicyclic Framework : The bicyclic structure allows for specific interactions with biological targets.
  • Carbonyl Group : Present at the 3-position, this group plays a crucial role in the compound's reactivity.
  • Nitrogen Atom : Incorporated into the ring structure, influencing its pharmacological properties.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC₇H₁₁NO
Molecular Weight125.17 g/mol
IUPAC NameThis compound
InChI KeyVMMBPGXMECNGGH-ZLUOBGJFSA-N

Biological Activity

Research indicates that this compound exhibits significant biological activity that may be harnessed for pharmacological applications:

The compound interacts with various biological targets, including receptors and enzymes. Its mechanism of action involves binding to these targets and modulating their activity, which can lead to therapeutic effects in several conditions.

Potential Applications

  • Pharmaceutical Agent : Its ability to interact with biological molecules positions it as a candidate for drug development, particularly in treating neurological disorders .
  • Biochemical Research : It serves as a probe to study enzyme functions and receptor interactions due to its unique structural properties .
  • Industrial Use : The compound can also be utilized in the production of specialty chemicals and materials .

Case Studies

A study on the structure-activity relationship (SAR) of bicyclic compounds indicated that modifications in the azabicyclo structure could enhance binding affinity to specific receptors involved in metabolic processes . This suggests that this compound could be optimized for increased efficacy.

Another investigation focused on its potential as an MCH receptor antagonist, which has implications for obesity treatment . The findings demonstrated that modifications to the bicyclic framework could yield compounds with improved pharmacological profiles.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its stereochemistry and structural framework compared to similar bicyclic amines:

Table 2: Comparison of Bicyclic Compounds

Compound NameStructure CharacteristicsUnique Features
(1R,5R,6R)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-oneStereoisomer with different configurationPotentially different biological activity
7-Chloro-5-methyl-2-azabicyclo[4.1.0]heptan-3-imineContains a chlorine substituentEnhanced potency against specific targets
7-Benzoyl-5,5-dimethyl-2-oxa-7-azabicyclo[4.1.0]heptan-3-oneOxa-substituted derivativeAltered pharmacokinetic properties

Q & A

Q. What are the key synthetic routes for (1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of bicyclic lactams like this compound often employs strategies such as epimerization-lactamization cascades (e.g., functionalized aminoproline esters under basic conditions) or resolution of racemic mixtures using chiral resolving agents (e.g., di-p-toluoyl hemitartrate) . For stereochemical control, parameters like temperature, solvent polarity, and catalyst choice (e.g., chiral auxiliaries) are critical. For example, Portoghese’s method for a related bicyclic morpholine used NaOMe in refluxing methanol to achieve 86% yield with retained stereochemistry .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can identify proton environments and confirm stereochemistry via coupling constants (e.g., vicinal coupling in bicyclic systems) .
  • X-ray Crystallography : Provides definitive structural confirmation, especially for complex bicyclic frameworks .
  • Chiral HPLC : Essential for assessing enantiomeric excess (e.g., 98% ee achieved for a similar azabicyclo compound using chiral columns) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Adjust parameters such as binding pocket flexibility and scoring functions to improve accuracy .
  • QSAR Studies : Correlate structural features (e.g., substituent electronegativity, ring strain) with activity data from analogs. For example, methyl groups in bicyclic systems can enhance lipophilicity and membrane permeability .

Q. What experimental strategies address contradictions in reported biological activity data for azabicyclo compounds?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strains or growth media .
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify trends. Use tools like RevMan for heterogeneity testing and subgroup analysis .

Q. How does ring strain in the bicyclo[4.1.0]heptane framework influence reactivity in functionalization reactions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., nucleophilic substitutions or cycloadditions). The norbornane-like structure may exhibit enhanced reactivity due to angle strain .
  • DFT Calculations : Analyze transition states to predict regioselectivity. For example, methyl substituents at the 5-position could sterically hinder nucleophilic attacks at adjacent carbons .

Key Considerations for Experimental Design

  • Stereochemical Control : Optimize chiral resolution agents or asymmetric catalysis to minimize racemization .
  • Toxicity Screening : Follow OSHA GHS guidelines (e.g., H302, H315) for handling azabicyclo compounds .
  • Data Reproducibility : Use PubChem or EPA DSSTox identifiers (e.g., DTXSID30582081) to cross-reference compound data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.